3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H8F5O3. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H7F5O3 |
---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
3,3-difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H7F5O3/c11-7(12)9(18,8(16)17)5-2-1-3-6(4-5)10(13,14)15/h1-4,7,18H,(H,16,17) |
InChI Key |
OKCASNNRMYWSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)(C(=O)O)O |
Origin of Product |
United States |
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